6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common name, structural formula, and molecular formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Mesoionic Purinone Analogs Synthesis
Mesoionic compounds, including imidazo[1,2-c]-pyrimidine-2,7-diones, which are structurally related to purines, have been synthesized and studied for their chemical properties, such as undergoing hydrolytic ring-opening reactions. These studies provide foundational knowledge for understanding the chemical behavior of complex purinone analogs, potentially leading to novel applications in chemical synthesis and material science (Coburn & Taylor, 1982).
Receptor Affinity Studies
Compounds with purine structures, including those resembling "6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione," have been evaluated for their affinity towards serotoninergic and dopaminergic receptors. These studies aim at understanding the molecular interactions between purine analogs and receptors, which could lead to the development of new therapeutic agents targeting neurological disorders (Zagórska et al., 2015).
Luminescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have demonstrated potential as luminescence sensors for detecting benzaldehyde-based derivatives. This application highlights the versatility of purine analogs in the development of new materials for chemical sensing and environmental monitoring (Shi et al., 2015).
Purine Alkaloids from Marine Sources
Research on marine organisms has led to the isolation of purine alkaloids with novel structures, showcasing the diversity of purine-based compounds in nature and their potential for biotechnological and pharmacological applications (Qi, Zhang, & Huang, 2008).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting the potential applications and research directions of the compound based on its properties and reactivity.
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properties
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-13(2)10-11-25-20(28)18-19(24(6)22(25)29)23-21-26(18)12-15(4)27(21)17-9-7-8-14(3)16(17)5/h7-9,12-13H,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNFZYGIMLWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-dimethylphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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